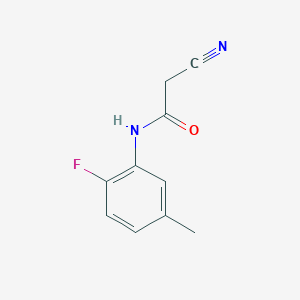
2-cyano-N-(2-fluoro-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-cyano-N-(2-fluoro-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H9FN2O . It has a molecular weight of 192.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyano group (-CN), a fluoro group (-F), and a methyl group (-CH3) attached to a phenyl ring, along with an acetamide group .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Novel Compounds: Yang Man-li (2008) described the synthesis of novel 2-cyano-N-(substituted phenyl) acetamides, using 3-fluoro-4-cyanophenol as a primary compound, which contributes to the development of new chemical entities (Yang Man-li, 2008).
Applications in Drug Development
- Antimalarial Activity: L. M. Werbel et al. (1986) synthesized a series of compounds related to 2-cyano-N-(substituted phenyl)acetamides, demonstrating significant antimalarial potency in various models, encouraging clinical trials (Werbel et al., 1986).
- Synthon in Heterocyclic Synthesis: Moustafa A. Gouda (2014) highlighted the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for synthesizing polyfunctionalized heterocyclic compounds, crucial in drug development (Gouda, 2014).
Antitumor Evaluation
- Antitumor Properties: H. Shams et al. (2010) explored the antitumor activities of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, with many showing high inhibitory effects in vitro (Shams et al., 2010).
Antimicrobial Evaluation
- Antimicrobial Effects: E. Darwish et al. (2014) utilized 2-cyano-N-(substituted phenyl) acetamides for synthesizing heterocycles with antimicrobial properties, indicating potential applications in treating infections (Darwish et al., 2014).
Radioligand Development
- Peripheral Benzodiazepine Receptor Ligands: Ming-Rong Zhang et al. (2003) synthesized N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a potent radioligand for peripheral benzodiazepine receptors, useful in neuroimaging studies (Zhang et al., 2003).
properties
IUPAC Name |
2-cyano-N-(2-fluoro-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-2-3-8(11)9(6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGLPXYOVWMSSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

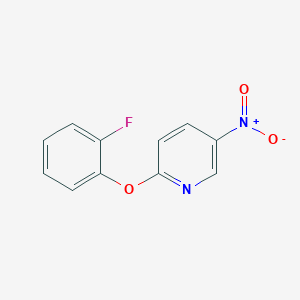
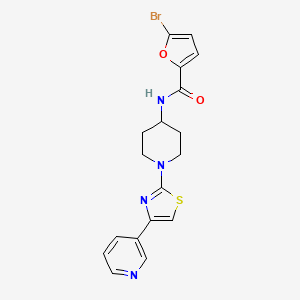


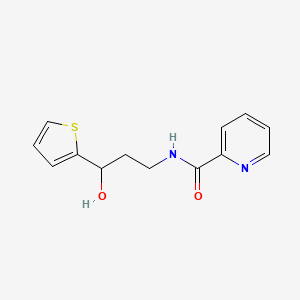
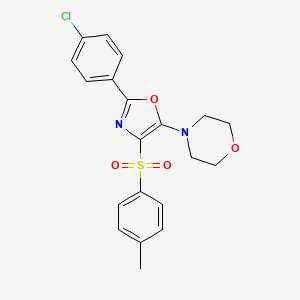

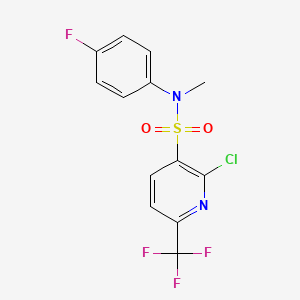

![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2381757.png)
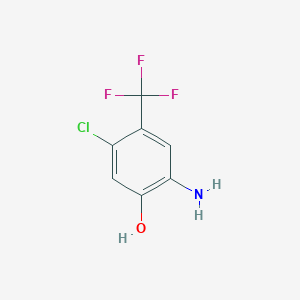
![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)
